Cas no 1016534-27-2 (N-(Pentan-2-YL)cyclopropanamine)
N-(Pentan-2-YL)cyclopropanamine Chemical and Physical Properties
Names and Identifiers
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- N-(PENTAN-2-YL)CYCLOPROPANAMINE
- N-pentan-2-ylcyclopropanamine
- N-(Pentan-2-YL)cyclopropanamine
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- Inchi: 1S/C8H17N/c1-3-4-7(2)9-8-5-6-8/h7-9H,3-6H2,1-2H3
- InChI Key: REMPMHLNCTVJCL-UHFFFAOYSA-N
- SMILES: N(C(C)CCC)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 76.6
- XLogP3: 2
- Topological Polar Surface Area: 12
N-(Pentan-2-YL)cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N298891-100mg |
n-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N298891-500mg |
n-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 500mg |
$ 250.00 | 2022-06-03 | ||
| TRC | N298891-1g |
n-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 1g |
$ 365.00 | 2022-06-03 | ||
| Life Chemicals | F1967-9362-0.25g |
N-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 95%+ | 0.25g |
$255.0 | 2023-09-06 | |
| Life Chemicals | F1967-9362-0.5g |
N-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 95%+ | 0.5g |
$269.0 | 2023-09-06 | |
| Life Chemicals | F1967-9362-1g |
N-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 95%+ | 1g |
$284.0 | 2023-09-06 | |
| Life Chemicals | F1967-9362-2.5g |
N-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 95%+ | 2.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F1967-9362-5g |
N-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 95%+ | 5g |
$852.0 | 2023-09-06 | |
| Life Chemicals | F1967-9362-10g |
N-(pentan-2-yl)cyclopropanamine |
1016534-27-2 | 95%+ | 10g |
$1193.0 | 2023-09-06 |
N-(Pentan-2-YL)cyclopropanamine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-(Pentan-2-YL)cyclopropanamine
N-(Pentan-2-YL)cyclopropanamine: A Comprehensive Overview
N-(Pentan-2-YL)cyclopropanamine, with the CAS number 1016534-27-2, is a unique organic compound that has garnered attention in various scientific and industrial applications. This compound is characterized by its cyclopropane ring structure, which contributes to its distinctive chemical properties. The molecule consists of a cyclopropane ring attached to an amine group via a pentyl chain, making it a versatile compound with potential applications in pharmaceuticals, agrochemicals, and materials science.
N-(Pentan-2-YL)cyclopropanamine is known for its stability and reactivity under various conditions. Recent studies have highlighted its role as an intermediate in the synthesis of complex molecules, particularly in the development of novel drugs. The cyclopropane ring is a key structural feature that imparts rigidity to the molecule, which can be advantageous in drug design for improving bioavailability and selectivity.
The synthesis of N-(Pentan-2-YL)cyclopropanamine involves several methods, including the cyclopropylation of amines. One of the most efficient routes reported in the literature involves the reaction of cyclopropyl halides with amines under specific conditions. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of physical properties, N-(Pentan-2-YL)cyclopropanamine exhibits a melting point of approximately 50°C and a boiling point around 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it easy to handle in laboratory settings. The compound is also relatively stable under ambient conditions, though it may degrade under harsh oxidative conditions.
Recent research has explored the use of N-(Pentan-2-YL)cyclopropanamine as a building block in medicinal chemistry. For instance, studies have demonstrated its ability to act as a chiral auxiliary in asymmetric synthesis, enabling the construction of complex stereocenters with high enantioselectivity. This property has significant implications for the development of chiral drugs and fine chemicals.
Another area where N-(Pentan-2-YL)cyclopropanamine has shown promise is in agrochemicals. Its ability to interact with specific biological targets makes it a potential candidate for herbicides or insecticides. However, further studies are required to fully understand its environmental impact and safety profile.
In addition to its chemical applications, N-(Pentan-2-YL)cyclopropanamine has been investigated for its potential use in materials science. Its unique structure allows for the formation of supramolecular assemblies, which could be exploited in the development of advanced materials such as polymers or liquid crystals.
From an environmental perspective, the degradation pathways of N-(Pentan-2-YL)cyclopropanamine have been studied to assess its impact on ecosystems. Research indicates that the compound undergoes biodegradation under aerobic conditions, though further studies are needed to evaluate its persistence in different environmental matrices.
In conclusion, N-(Pentan-2-YL)cyclopropanamine (CAS No. 1016534-27-2) is a versatile compound with a wide range of potential applications across various industries. Its unique chemical properties and structural features make it an attractive candidate for further research and development. As new insights into its synthesis, properties, and applications continue to emerge, this compound is poised to play an increasingly important role in modern chemistry.
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